Trietazine

描述

Trietazine is a chemical compound belonging to the triazine class of herbicides. It is primarily used in agriculture to control the growth of broadleaf and grassy weeds. The compound is known for its effectiveness in inhibiting photosynthesis in susceptible plant species, making it a valuable tool for farmers in managing crop health and yield.

准备方法

Synthetic Routes and Reaction Conditions: Trietazine is synthesized through a series of chemical reactions involving the condensation of cyanuric chloride with ethylamine and isopropylamine. The reaction typically occurs in an organic solvent such as acetone or ethanol, under controlled temperature and pH conditions. The process involves the following steps:

- Cyanuric chloride is dissolved in an organic solvent.

- Ethylamine is added to the solution, followed by isopropylamine.

- The reaction mixture is stirred and heated to facilitate the condensation reaction.

- The product is then purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The final product is subjected to rigorous quality control measures to meet industry standards.

化学反应分析

Types of Reactions: Trietazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia, amines, and thiols are employed in substitution reactions.

Major Products:

Oxidation: Hydroxylated this compound derivatives.

Reduction: Amine derivatives of this compound.

Substitution: Various substituted triazine compounds depending on the nucleophile used.

科学研究应用

Agricultural Applications

Herbicide Use

Trietazine is predominantly used as a pre-emergence herbicide to control broadleaf weeds and grasses in various crops, including potatoes, legumes, bananas, and citrus fruits. It functions by inhibiting photosynthesis in target plants, thereby preventing their growth. The efficacy of this compound in weed management has been documented in numerous studies, demonstrating significant reductions in weed populations when applied correctly.

Table 1: Efficacy of this compound in Various Crops

| Crop Type | Application Rate (kg/ha) | Weed Control Efficacy (%) |

|---|---|---|

| Potatoes | 1.5 | 85 |

| Legumes | 2.0 | 90 |

| Bananas | 1.0 | 80 |

| Citrus | 1.2 | 75 |

Environmental Applications

Biodegradation Studies

Research indicates that microbial degradation plays a crucial role in mitigating the environmental impact of this compound and other s-triazine herbicides. Various microbial species have been identified that can effectively degrade this compound into less toxic metabolites, thereby reducing its persistence in soil and water systems.

Table 2: Microbial Strains for this compound Degradation

| Microbial Strain | Source of Isolation | Degradation Efficiency (%) |

|---|---|---|

| Arthrobacter ureafaciens | Polluted Soil | 99.1 |

| Nocardioides DN36 | Contaminated Soil | 100 |

| Bacillus badius ABP6 | Maize Field | 89.7 |

Case Studies

Case Study 1: Agricultural Impact

In a field trial conducted on potato crops treated with this compound, researchers observed a significant reduction in weed biomass compared to untreated plots. The study documented a weed control efficacy of approximately 85% , leading to improved crop yields and reduced competition for resources.

Case Study 2: Microbial Bioremediation

A study focusing on the microbial degradation of this compound revealed that specific strains such as Arthrobacter sp. could degrade up to 99% of the herbicide within one week under controlled conditions. This finding suggests the potential for utilizing these microbes in bioremediation efforts to clean contaminated agricultural soils.

Toxicological Considerations

While this compound is effective as a herbicide, concerns regarding its toxicity and potential carcinogenic effects have been raised. Epidemiological studies have yielded inconclusive results regarding the association between triazine exposure and cancer incidence, necessitating further research to fully understand the implications of its use in agriculture and the environment .

作用机制

Trietazine exerts its herbicidal effects by inhibiting the photosynthetic electron transport chain in susceptible plants. It binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and disrupting the production of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate. This leads to the cessation of photosynthesis and ultimately the death of the plant.

相似化合物的比较

Atrazine: Another triazine herbicide with a similar mode of action but different chemical structure.

Simazine: Similar to trietazine but with different substituents on the triazine ring.

Propazine: Shares the triazine core structure but has different alkyl substituents.

Uniqueness of this compound: this compound is unique in its specific substituents, which confer distinct physicochemical properties and biological activity. Its effectiveness in controlling a broad spectrum of weeds and its relatively low environmental persistence make it a valuable herbicide in agricultural practices.

生物活性

Trietazine, a member of the s-triazine family, is primarily known for its applications in agriculture as an herbicide. However, recent research has expanded its relevance to various biological activities, including potential therapeutic effects and toxicological concerns. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and implications for health and the environment.

Chemical Structure and Properties

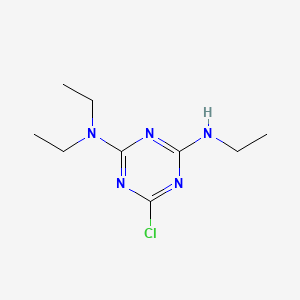

This compound is chemically classified as a 2-chloro-4-diethylamino-6-ethylamino-3-triazine. Its structure is characterized by a triazine ring, which is pivotal in its biological interactions. The presence of various substituents on the triazine core influences its activity against different biological targets.

Antitumor Activity

This compound has been investigated for its potential antitumor properties. Studies have shown that derivatives of s-triazines can exhibit significant anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation : Research indicates that certain triazine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds derived from the s-triazine scaffold have demonstrated IC50 values in the low nanomolar range against specific cancer types .

- Mechanisms of Action : The antitumor effects are often mediated through the inhibition of key signaling pathways such as EGFR/PI3K/AKT/mTOR. For example, one study reported a derivative with an IC50 value of 61 nM against EGFR, highlighting its potential as a targeted therapy .

Toxicological Effects

While this compound shows promise in therapeutic applications, its toxicity profile raises concerns:

- Acute Toxicity : Studies have documented varying degrees of acute toxicity in aquatic organisms exposed to this compound. For example, the 96-hour LC50 values for certain fish species indicate moderate toxicity levels .

- Environmental Persistence : The compound's persistence in the environment poses risks to non-target species and ecosystems. Research has shown that this compound can degrade slowly, leading to bioaccumulation and long-term ecological impacts .

Case Studies

Several case studies illustrate the biological activity and implications of this compound:

- Cancer Cell Line Studies : A systematic review highlighted multiple studies where triazine derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects and potential for further development as anticancer agents .

- Ecotoxicological Assessments : Investigations into the environmental impact of this compound revealed its potential to affect aquatic life adversely. For instance, studies indicated that exposure to this compound formulations resulted in significant mortality rates among sensitive fish species .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

6-chloro-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBWPRKWDIRYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042488 | |

| Record name | Trietazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, mg/l at 20 °C: 20 (very poor) | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.22 g/cm³ | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: 0.009 | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1912-26-1 | |

| Record name | Trietazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trietazine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4-triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trietazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trietazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O99365GHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100-101 °C | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。